molecular formula C7H2BrF4I B12838144 2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene

2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene

Cat. No.: B12838144
M. Wt: 368.89 g/mol
InChI Key: VKCIVDUFARNQKC-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and a trifluoromethyl group attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may involve:

    Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor.

    Iodination: Introduction of an iodine atom using iodine or an iodinating reagent like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethyl group retained on the benzene ring.

Scientific Research Applications

2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

    Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

    Chemical Biology: The compound is used in labeling and probing studies to understand biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring and the halogen atoms. The presence of electron-withdrawing groups (bromine, fluorine, iodine, and trifluoromethyl) influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-3-iodo-4-(trifluoromethyl)benzene
  • 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene
  • 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

Uniqueness

2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct electronic and steric properties, making it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C7H2BrF4I

Molecular Weight

368.89 g/mol

IUPAC Name

3-bromo-1-fluoro-4-iodo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4I/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H

InChI Key

VKCIVDUFARNQKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)Br)I

Origin of Product

United States

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